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Compound of Interest

Compound Name: 1-(3-Bromophenoxy)propan-2-one

CAS No.: 853402-77-4

Cat. No.: B1524454

Get Quote

A Note on Chemical Identity: Initial inquiries for "1-(3-Bromophenoxy)propan-2-one" did not

yield substantive results in chemical databases. However, a closely related compound, 1-(3-

Bromophenyl)propan-2-one, is well-documented. This guide will focus on the latter, proceeding

under the assumption of a transcriptional error in the initial topic.

Introduction and Core Concepts
1-(3-Bromophenyl)propan-2-one, also known as 3-bromophenylacetone, is an aromatic ketone

that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a

bromine-substituted phenyl ring attached to a propanone moiety, offers a unique combination of

reactive sites, making it a versatile building block for more complex molecules. This guide

provides a comprehensive overview of its physical characteristics, synthesis, spectroscopic

signature, reactivity, and handling protocols, tailored for researchers and professionals in drug

development and chemical synthesis.

The strategic placement of the bromine atom on the meta position of the phenyl ring and the

adjacent carbonyl group are key to its chemical utility. The bromine atom is an excellent leaving
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group in various cross-coupling reactions, while the ketone functionality allows for a wide range

of nucleophilic additions and alpha-functionalization.

Physicochemical Properties
The physical and chemical properties of 1-(3-Bromophenyl)propan-2-one are summarized in

the table below. These properties are crucial for its handling, storage, and application in various

chemical reactions.

Property Value Source(s)

IUPAC Name
1-(3-bromophenyl)propan-2-

one
[1]

CAS Number 21906-32-1 [2]

Molecular Formula C₉H₉BrO [1]

Molecular Weight 213.07 g/mol [1]

Appearance Off-white solid [3]

Boiling Point ~265.7 °C [3]

Flash Point 75.8 °C [3]

XLogP3 (Predicted) 2.5 [1]

Synthesis and Purification
The synthesis of 1-(3-Bromophenyl)propan-2-one can be achieved through various established

methods in organic chemistry. A common and effective approach is the Friedel-Crafts acylation

of bromobenzene. This section outlines a representative protocol.

Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride with an

aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of 1-(3-

Bromophenyl)propan-2-one, chloroacetone can be used to acylate bromobenzene.
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Caption: Synthetic workflow for 1-(3-Bromophenyl)propan-2-one via Friedel-Crafts Acylation.

Experimental Protocol
Materials:

Bromobenzene

Chloroacetone

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Hydrochloric acid (HCl), 1M

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator

Standard glassware for organic synthesis

Procedure:

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add

anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane.

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. A solution of

bromobenzene (1.0 eq) and chloroacetone (1.1 eq) in dichloromethane is added dropwise

via the dropping funnel over 30 minutes.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M

HCl. The organic layer is separated, and the aqueous layer is extracted with

dichloromethane (3 x 50 mL).

Purification: The combined organic layers are washed with saturated sodium bicarbonate

solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed

under reduced pressure using a rotary evaporator. The crude product is purified by column

chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(3-

Bromophenyl)propan-2-one.

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(3-Bromophenyl)propan-2-one is

expected to show distinct signals corresponding to the aromatic protons, the methylene
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protons, and the methyl protons.

Aromatic protons (4H) will appear in the downfield region (δ 7.0-7.5 ppm) as a complex

multiplet.

The methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group will

likely appear as a singlet around δ 3.8 ppm.

The methyl protons (-CH₃) of the acetyl group will be observed as a singlet in the upfield

region, around δ 2.2 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon

skeleton.

The carbonyl carbon (C=O) will have a characteristic downfield chemical shift in the range

of δ 205-210 ppm.

The aromatic carbons will resonate in the δ 120-140 ppm region. The carbon attached to

the bromine atom will be in the lower end of this range.

The methylene carbon (-CH₂-) is expected around δ 50-55 ppm.

The methyl carbon (-CH₃) will appear in the upfield region, around δ 29-32 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:

A strong, sharp absorption band around 1715-1725 cm⁻¹ corresponding to the C=O

stretching of the ketone.

C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring will appear in the region of 1450-1600 cm⁻¹.

A C-Br stretching band can be expected in the fingerprint region, typically around 500-600

cm⁻¹.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the

molecular weight of the compound (213.07 g/mol ).

A characteristic isotopic pattern for a bromine-containing compound will be observed, with

two peaks of nearly equal intensity at M⁺ and M⁺+2.

Common fragmentation patterns would include the loss of the methyl group (M⁺ - 15) and

the acetyl group (M⁺ - 43).

Reactivity and Applications in Drug Development
1-(3-Bromophenyl)propan-2-one is a valuable precursor in the synthesis of pharmaceuticals

and other biologically active molecules.[3]
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Caption: Key reactive sites of 1-(3-Bromophenyl)propan-2-one and their associated reactions.

Role in Synthesis
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The bromine atom serves as a handle for introducing molecular diversity through various

palladium-catalyzed cross-coupling reactions.[3] This allows for the formation of C-C, C-N, and

C-O bonds, enabling the synthesis of a wide array of derivatives. The ketone functionality can

be manipulated to introduce chirality or further functional groups. For instance, analogues of

this compound are used as precursors in the synthesis of amphetamine-like structures.[3]

Safety and Handling
1-(3-Bromophenyl)propan-2-one is classified as harmful and an irritant. Proper safety

precautions must be observed during its handling and storage.

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Wash hands thoroughly after handling.

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion
1-(3-Bromophenyl)propan-2-one is a chemical intermediate with significant potential in organic

synthesis and medicinal chemistry. Its well-defined physical properties and predictable
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reactivity make it a reliable building block for the construction of complex molecular

architectures. A thorough understanding of its characteristics, synthesis, and safe handling is

paramount for its effective and responsible use in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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